molecular formula C19H19ClN2O3 B247888 1-(3-Chlorobenzoyl)-4-(3-methoxybenzoyl)piperazine

1-(3-Chlorobenzoyl)-4-(3-methoxybenzoyl)piperazine

Cat. No. B247888
M. Wt: 358.8 g/mol
InChI Key: JVUXRJYWWUMOOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chlorobenzoyl)-4-(3-methoxybenzoyl)piperazine (CBMP) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. CBMP is a piperazine derivative that contains two different benzoyl groups, making it a unique compound with distinct properties. In

Mechanism of Action

The exact mechanism of action of 1-(3-Chlorobenzoyl)-4-(3-methoxybenzoyl)piperazine is not fully understood. However, studies have suggested that 1-(3-Chlorobenzoyl)-4-(3-methoxybenzoyl)piperazine exerts its effects by modulating various signaling pathways in cells. 1-(3-Chlorobenzoyl)-4-(3-methoxybenzoyl)piperazine has been found to inhibit the Akt/mTOR pathway, which is involved in cell proliferation and survival. 1-(3-Chlorobenzoyl)-4-(3-methoxybenzoyl)piperazine has also been found to activate the JNK pathway, which is involved in cell death.
Biochemical and Physiological Effects:
1-(3-Chlorobenzoyl)-4-(3-methoxybenzoyl)piperazine has been found to have various biochemical and physiological effects. In vitro studies have shown that 1-(3-Chlorobenzoyl)-4-(3-methoxybenzoyl)piperazine can induce DNA damage and inhibit DNA repair mechanisms. 1-(3-Chlorobenzoyl)-4-(3-methoxybenzoyl)piperazine has also been found to inhibit the activity of various enzymes involved in cell metabolism and signaling.

Advantages and Limitations for Lab Experiments

1-(3-Chlorobenzoyl)-4-(3-methoxybenzoyl)piperazine has several advantages for lab experiments. It is a stable compound that can be synthesized in large quantities with high purity. 1-(3-Chlorobenzoyl)-4-(3-methoxybenzoyl)piperazine has also been found to be non-toxic at low concentrations, making it suitable for in vitro and in vivo studies. However, 1-(3-Chlorobenzoyl)-4-(3-methoxybenzoyl)piperazine has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain experiments. 1-(3-Chlorobenzoyl)-4-(3-methoxybenzoyl)piperazine also has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.

Future Directions

There are several future directions for research on 1-(3-Chlorobenzoyl)-4-(3-methoxybenzoyl)piperazine. In the field of medicinal chemistry, further studies are needed to optimize the structure of 1-(3-Chlorobenzoyl)-4-(3-methoxybenzoyl)piperazine to enhance its anti-cancer properties. In the field of neuroscience, studies are needed to explore the potential of 1-(3-Chlorobenzoyl)-4-(3-methoxybenzoyl)piperazine as a therapeutic agent for neurodegenerative diseases. Further studies are also needed to understand the mechanism of action of 1-(3-Chlorobenzoyl)-4-(3-methoxybenzoyl)piperazine and its effects on various signaling pathways. Finally, studies are needed to explore the potential of 1-(3-Chlorobenzoyl)-4-(3-methoxybenzoyl)piperazine as a drug delivery system for targeted drug delivery.

Synthesis Methods

The synthesis of 1-(3-Chlorobenzoyl)-4-(3-methoxybenzoyl)piperazine involves the reaction of 1-(3-chlorobenzoyl)piperazine with 3-methoxybenzoyl chloride in the presence of a base. The reaction yields 1-(3-Chlorobenzoyl)-4-(3-methoxybenzoyl)piperazine as a white solid with a high purity. The synthesis method has been optimized to produce 1-(3-Chlorobenzoyl)-4-(3-methoxybenzoyl)piperazine in large quantities, making it suitable for various scientific research applications.

Scientific Research Applications

1-(3-Chlorobenzoyl)-4-(3-methoxybenzoyl)piperazine has been studied extensively for its potential applications in various fields of research. In the field of medicinal chemistry, 1-(3-Chlorobenzoyl)-4-(3-methoxybenzoyl)piperazine has been investigated for its anti-cancer properties. Studies have shown that 1-(3-Chlorobenzoyl)-4-(3-methoxybenzoyl)piperazine exhibits cytotoxic effects on cancer cells by inducing apoptosis and inhibiting cell proliferation. 1-(3-Chlorobenzoyl)-4-(3-methoxybenzoyl)piperazine has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
In the field of neuroscience, 1-(3-Chlorobenzoyl)-4-(3-methoxybenzoyl)piperazine has been studied for its potential as a neuroprotective agent. Studies have shown that 1-(3-Chlorobenzoyl)-4-(3-methoxybenzoyl)piperazine can protect neurons from oxidative stress and reduce neuroinflammation, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Product Name

1-(3-Chlorobenzoyl)-4-(3-methoxybenzoyl)piperazine

Molecular Formula

C19H19ClN2O3

Molecular Weight

358.8 g/mol

IUPAC Name

[4-(3-chlorobenzoyl)piperazin-1-yl]-(3-methoxyphenyl)methanone

InChI

InChI=1S/C19H19ClN2O3/c1-25-17-7-3-5-15(13-17)19(24)22-10-8-21(9-11-22)18(23)14-4-2-6-16(20)12-14/h2-7,12-13H,8-11H2,1H3

InChI Key

JVUXRJYWWUMOOP-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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